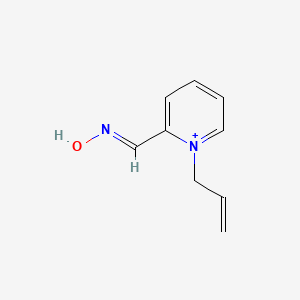![molecular formula C12H18N2O3S B1660904 N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide CAS No. 85344-41-8](/img/structure/B1660904.png)
N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide”, a similar compound “2-Benzoylamino-N-[4-(4,6-Dimethylpyrimidin-2-Ylsulfamoyl)Phenyl]Benzamide” was synthesized using anthranylamide and propionic anhydride as starting materials . The final step was modified by replacing the polar aprotic solvent DMF with the less toxic and more environmentally friendly DMSO .Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide's derivatives have been explored for their reactivity and potential in catalysis. For instance, in the study of platinum-catalyzed intermolecular hydroamination, derivatives of benzamide were used to facilitate the addition reactions to unactivated olefins, showcasing the compound's utility in synthetic organic chemistry (Wang & Widenhoefer, 2004).
Structural and Supramolecular Chemistry
Research has also delved into the structural aspects of benzamide derivatives, including their role in crystal structure formation and supramolecular interactions. For example, the synthesis and crystal structure analysis of novel trisamides demonstrated how the aliphatic side chains influence the molecular conformation and packing in solids, highlighting the compound's significance in materials science (Jiménez et al., 2009).
Drug Delivery and Pharmacological Potential
While direct drug applications are to be excluded, the research into benzamide derivatives for targeted drug delivery and as a scaffold for developing pharmacologically active compounds is noteworthy. Studies have demonstrated the potential of these derivatives in enhancing the delivery of therapeutic agents, particularly in the context of melanoma therapy, suggesting their importance in medicinal chemistry (Wolf et al., 2004).
Environmental and Analytical Applications
Furthermore, benzamide derivatives have been evaluated for their role in environmental sciences, such as in the photocatalytic degradation of pollutants. The exploration of adsorbents for supporting titanium dioxide loading, to enhance the degradation rate of specific herbicides, exemplifies the compound's utility in environmental remediation and analysis (Torimoto et al., 1996).
Propiedades
IUPAC Name |
N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-10(2)14-18(16,17)9-8-13-12(15)11-6-4-3-5-7-11/h3-7,10,14H,8-9H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWVYWFWZMBABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428642 | |
| Record name | F2751-0064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide | |
CAS RN |
85344-41-8 | |
| Record name | F2751-0064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-allyl-N-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B1660829.png)







